4-tert-butyl-N'-(2-fluorobenzylidene)benzenesulfonohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "4-tert-butyl-N'-(2-fluorobenzylidene)benzenesulfonohydrazide" often involves nucleophilic substitution reactions. For instance, derivatives like 4-tert-butylcatechol have been synthesized through aromatic nucleophilic substitution reactions involving p-fluorobenzonitrile or p-chloronitrobenzene in the presence of potassium carbonate in N,N-dimethylformamide, leading to the creation of various polyamides with significant thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to "4-tert-butyl-N'-(2-fluorobenzylidene)benzenesulfonohydrazide" has been studied through various techniques, including X-ray crystallography. These studies reveal the geometric configurations, bond lengths, and angles crucial for understanding the compound's chemical reactivity and interactions. For example, the molecular structure of related compounds like N-(4-tert-Butylbenzyl)phthalimide showcases a V-shaped configuration with significant dihedral angles between the mean planes of the constituent units, providing insights into the steric effects influencing the compound's behavior (Jiang‐Sheng Li, Simpson, & Li, 2009).
Chemical Reactions and Properties
"4-tert-butyl-N'-(2-fluorobenzylidene)benzenesulfonohydrazide" and its derivatives exhibit various chemical reactions, including those involving electrophilic fluorination and nucleophilic aromatic substitution. These reactions are pivotal for the modification and functionalization of the compound, leading to diverse applications. For instance, the introduction of electrophilic fluorine atoms can significantly alter the compound's reactivity and physical properties, making it suitable for specialized applications (Yasui et al., 2011).
Physical Properties Analysis
The physical properties of "4-tert-butyl-N'-(2-fluorobenzylidene)benzenesulfonohydrazide" derivatives, such as solubility, thermal stability, and glass transition temperatures, are crucial for their practical applications. These properties are influenced by the compound's molecular structure, including the presence of tert-butyl groups and ether linkages, which contribute to its solubility in polar solvents and high thermal stability. Polyamides derived from similar compounds exhibit glass transition temperatures above 200°C and maintain thermal stability with minimal weight loss at temperatures exceeding 480°C in both nitrogen and air environments (Hsiao, Yang, & Chen, 2000).
properties
IUPAC Name |
4-tert-butyl-N-[(E)-(2-fluorophenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-17(2,3)14-8-10-15(11-9-14)23(21,22)20-19-12-13-6-4-5-7-16(13)18/h4-12,20H,1-3H3/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNIHPNQWWLSRZ-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(E)-(2-fluorophenyl)methylideneamino]benzenesulfonamide |
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